molecular formula C10H18O4 B166012 Dibutyl oxalate CAS No. 2050-60-4

Dibutyl oxalate

Cat. No. B166012
M. Wt: 202.25 g/mol
InChI Key: JKRZOJADNVOXPM-UHFFFAOYSA-N
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Patent
US04420633

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 30.5% by volume of carbon monoxide, 2.6% by volume of hydrogen, 1.8% by volume of n-butyl nitrite and 65.1% by volume of nitrogen at a rate of 37.4 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that n-butyl formate was produced in a space time yield of 95 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C]=O.[H][H].N([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=O.[CH:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13].[CH2:19]([OH:23])CCC>[Pd]>[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:19]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:23] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a tubular reactor, there was packed
WAIT
Type
WAIT
Details
per hour to subject
CUSTOM
Type
CUSTOM
Details
the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure
CUSTOM
Type
CUSTOM
Details
was produced in a space time yield of 95 g

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)OCCCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04420633

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 30.5% by volume of carbon monoxide, 2.6% by volume of hydrogen, 1.8% by volume of n-butyl nitrite and 65.1% by volume of nitrogen at a rate of 37.4 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that n-butyl formate was produced in a space time yield of 95 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C]=O.[H][H].N([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=O.[CH:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13].[CH2:19]([OH:23])CCC>[Pd]>[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:19]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:23] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a tubular reactor, there was packed
WAIT
Type
WAIT
Details
per hour to subject
CUSTOM
Type
CUSTOM
Details
the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure
CUSTOM
Type
CUSTOM
Details
was produced in a space time yield of 95 g

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)OCCCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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